(Z)-2-penten-1-ol is a 2-penten-1-ol in which the double bond has (Z)-configuration. It is a volatile compound found in green tea, virgin olive oil, and broccoli. It is also used as a fragrance ingredient cosmetics, shampoos and soaps as well as in non-cosmetic products such as household cleaners and detergents. It has a role as a human metabolite, a fragrance, a plant metabolite, an insect attractant, a flavouring agent and a mammalian metabolite. It is a 2-penten-1-ol and a volatile organic compound.
, also known as 2-penten-1-ol or (e)-2-pentenol, belongs to the class of organic compounds known as primary alcohols. Primary alcohols are compounds comprising the primary alcohol functional group, with the general structure RCOH (R=alkyl, aryl). Thus, is considered to be a fatty alcohol lipid molecule. is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). has been primarily detected in feces. Within the cell, is primarily located in the cytoplasm. is an ethereal, fruity, and green tasting compound that can be found in safflower and tea. This makes a potential biomarker for the consumption of these food products.
cis-2-Penten-1-ol
CAS No.: 1576-95-0
Cat. No.: VC20927709
Molecular Formula: C5H10O
Molecular Weight: 86.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1576-95-0 |
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Molecular Formula | C5H10O |
Molecular Weight | 86.13 g/mol |
IUPAC Name | (Z)-pent-2-en-1-ol |
Standard InChI | InChI=1S/C5H10O/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3/b4-3- |
Standard InChI Key | BTSIZIIPFNVMHF-ARJAWSKDSA-N |
Isomeric SMILES | CC/C=C\CO |
SMILES | CCC=CCO |
Canonical SMILES | CCC=CCO |
Physical and Chemical Properties
cis-2-Penten-1-ol exhibits distinct physical and chemical properties that define its behavior in various applications and chemical reactions.
Physical Properties
The physical properties of cis-2-Penten-1-ol are summarized in Table 1:
Chemical Properties
cis-2-Penten-1-ol is characterized as a colorless liquid with a green diffusive aroma. The compound demonstrates chemical stability under normal conditions but exhibits incompatibility with specific reagents including acid chlorides, acid anhydrides, and strong oxidizing agents. Safety considerations must be noted as the compound is classified as flammable .
The presence of both a hydroxyl functional group and a carbon-carbon double bond provides cis-2-Penten-1-ol with diverse chemical reactivity. The hydroxyl group can participate in esterification reactions, oxidation processes, and substitution reactions, while the double bond creates opportunities for addition reactions, hydrogenation, and other transformations characteristic of alkenes.
Sensory Properties
The compound possesses distinct organoleptic characteristics that make it valuable in fragrance and flavor applications:
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Odor profile: Green phenolic, nasturtium, ethereal, medicinal, aldehydic, cherry, narcissus, metallic, fruity
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Odor type: Green
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Aroma intensity: Medium strength, recommended smelling in a 10.00% solution or less
Occurrence in Nature
cis-2-Penten-1-ol has been identified in numerous natural sources, contributing to the aroma profiles of various foods and plant materials.
Food Sources
The compound has been detected in multiple food products, including:
Essential Oils and Plant Materials
cis-2-Penten-1-ol occurs as a component in various essential oils and plant materials:
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Petitgrain grapefruit oil
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Angelica seed oil (0.30%)
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Green tea
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Virgin olive oil
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Broccoli
Its widespread presence in diverse natural sources indicates its significant role in the flavor and aroma profiles of various plant-based foods and materials.
Analytical Methods for Identification
Several analytical techniques are employed for the detection, identification, and quantification of cis-2-Penten-1-ol in various matrices, with gas chromatography being particularly important.
Gas Chromatography Analysis
Gas chromatography is commonly used for the analysis of cis-2-Penten-1-ol. The Kovats retention indices on different column types provide valuable identification parameters, as shown in Tables 2 and 3.
Applications and Uses
cis-2-Penten-1-ol demonstrates versatility in its applications across multiple industries due to its distinctive aroma profile and chemical properties.
Fragrance Industry
The compound is employed as a fragrance ingredient in various consumer products:
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Cosmetics
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Shampoos and soaps
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Household cleaners and detergents
Its green, fruity aroma profile makes it a valuable component in formulating complex fragrance compositions.
Flavor Industry
In the food industry, cis-2-Penten-1-ol serves as a flavoring agent, particularly recognized for its banana-like flavor characteristics. This property makes it useful in creating or enhancing fruit flavors in processed food products .
Chemical Synthesis
cis-2-Penten-1-ol serves as a precursor in chemical synthesis:
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Used in the preparation of 1-bromo-pent-2-ene by reacting with phosphorus tribromide and pyridine
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Potential intermediate in the synthesis of other organic compounds with specific stereochemistry requirements
Biological Activity and Research Findings
Research into the biological activities of cis-2-Penten-1-ol has revealed several interesting properties and effects that extend beyond its aromatic qualities.
Insect Interactions
A notable research finding indicates that cis-2-Penten-1-ol reduces the efficiency of sex pheromone lures in trapping male moths in long-range field trapping experiments . This observation suggests the compound interferes with chemical communication systems in insects, which could have significant implications for:
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Understanding insect olfactory mechanisms
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Developing potential applications in pest management strategies
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Creating more effective or selective insect attractants or repellents
Metabolic Role
cis-2-Penten-1-ol has been identified as:
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A human metabolite
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A plant metabolite
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A mammalian metabolite
This widespread metabolic presence indicates the compound plays diverse roles in biological systems across different organisms, though specific metabolic pathways involving this compound require further elucidation.
Chemical Kinetics Research
Scientific investigations have explored the kinetics of gas-phase reactions of NO3 radical with cis-2-Penten-1-ol using relative rates technique . Such studies contribute to:
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Understanding atmospheric chemistry mechanisms
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Determining the environmental fate of volatile organic compounds
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Assessing potential environmental impacts of the compound's release
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